molecular formula C23H24FN3O2 B2897965 2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251613-19-0

2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2897965
M. Wt: 393.462
InChI Key: GUJLVXLALNZJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
BenchChem offers high-quality 2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 6,8-dimethyl-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-one with 3-fluoro-4-methylaniline, followed by acetylation of the resulting product.

Starting Materials
6,8-dimethyl-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-one, 3-fluoro-4-methylaniline, Acetic anhydride, Triethylamine, Methanol, Dichloromethane, Diethyl ether, Sodium bicarbonate, Sodium sulfate

Reaction
Step 1: Dissolve 6,8-dimethyl-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-one and 3-fluoro-4-methylaniline in dichloromethane and add triethylamine. Stir the mixture at room temperature for 24 hours., Step 2: Add methanol to the reaction mixture and filter the resulting solid. Wash the solid with methanol and dry it under vacuum., Step 3: Dissolve the solid in acetic anhydride and add triethylamine. Stir the mixture at room temperature for 24 hours., Step 4: Add water to the reaction mixture and extract the product with dichloromethane. Wash the organic layer with water and dry it over sodium sulfate., Step 5: Concentrate the organic layer and purify the product by column chromatography using diethyl ether as the eluent., Step 6: Recrystallize the purified product from a mixture of diethyl ether and hexane., Step 7: The final product is 2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide.

properties

IUPAC Name

2-(6,8-dimethyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-13-8-15(3)22-17(9-13)23(29)18-11-27(7-6-20(18)26-22)12-21(28)25-16-5-4-14(2)19(24)10-16/h4-5,8-10H,6-7,11-12H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJLVXLALNZJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

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